molecular formula C16H18S B1584199 Di(alpha-phenylethyl) Sulfide CAS No. 838-59-5

Di(alpha-phenylethyl) Sulfide

Cat. No. B1584199
CAS RN: 838-59-5
M. Wt: 242.4 g/mol
InChI Key: NTKXWHALINJHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(alpha-phenylethyl) Sulfide, also known as 1-Phenylethyl Sulfide, is a chemical compound with the molecular formula C16H18S . It is a mixture of DL- and meso- isomers . The compound appears as a white to almost white clear liquid .


Molecular Structure Analysis

The Di(alpha-phenylethyl) Sulfide molecule contains a total of 36 bonds. These include 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfide . The molecular weight of the compound is 242.38 .


Physical And Chemical Properties Analysis

Di(alpha-phenylethyl) Sulfide is a liquid at 20 degrees Celsius . It has a molecular weight of 242.38 . .

Scientific Research Applications

Self-Healing Materials

Aromatic disulfide metathesis has been highlighted for its role in the development of self-healing materials. A study by Rekondo et al. (2014) demonstrates the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker in poly(urea-urethane) elastomers, achieving quantitative healing efficiency at room temperature without external intervention or catalysts (Rekondo et al., 2014).

Hydrogen Sulfide Imaging

Lippert et al. (2011) developed fluorescent probes, Sulfidefluor-1 (SF1) and Sulfidefluor-2 (SF2), for selective imaging of hydrogen sulfide in living cells. These probes exploit the H2S-mediated reduction of azides, demonstrating high selectivity for H2S over other biological species, which allows for probing H2S chemistry in biological systems (Lippert et al., 2011).

Infrared Optical Applications

Lee et al. (2019) discussed the synthesis of poly(phenylene polysulfide) networks from elemental sulfur and p-diiodobenzene, showcasing materials with significant stretchability, self-healing properties, and reprocessability. These features, combined with their infrared transparency, position them as candidates for deformable and stretchable optical applications (Lee et al., 2019).

Protein Folding and Stability

The role of disulfide bonds in protein folding, structure, and stability has been a subject of extensive study. Wedemeyer et al. (2000) reviewed the applications of disulfide-bond chemistry in understanding protein dynamics, using bovine pancreatic ribonuclease A as a model to demonstrate the cooperative nature of disulfide-coupled folding (Wedemeyer et al., 2000).

Sulfur Chemistry in Polymer Science

Mutlu et al. (2018) provided an overview of the importance of sulfur functional groups in modern polymer and materials science, detailing the applications of sulfur-based reactions in the design and preparation of materials for diverse applications, from medicine to nanotechnology (Mutlu et al., 2018).

properties

IUPAC Name

1-(1-phenylethylsulfanyl)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXWHALINJHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290089
Record name 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(alpha-phenylethyl) Sulfide

CAS RN

838-59-5
Record name 838-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di(alpha-phenylethyl) Sulfide
Reactant of Route 2
Reactant of Route 2
Di(alpha-phenylethyl) Sulfide
Reactant of Route 3
Reactant of Route 3
Di(alpha-phenylethyl) Sulfide
Reactant of Route 4
Reactant of Route 4
Di(alpha-phenylethyl) Sulfide
Reactant of Route 5
Reactant of Route 5
Di(alpha-phenylethyl) Sulfide
Reactant of Route 6
Di(alpha-phenylethyl) Sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.